molecular formula C6H5BrN2O B2434729 N-(6-bromopyridin-2-yl)formamide CAS No. 1451186-66-5

N-(6-bromopyridin-2-yl)formamide

Cat. No.: B2434729
CAS No.: 1451186-66-5
M. Wt: 201.023
InChI Key: VSPAEIUHNLMTQO-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)formamide is a valuable brominated pyridine derivative frequently employed as a versatile synthetic intermediate in chemical research. The presence of both a bromo substituent and a formamide group on the pyridine ring makes this compound a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The bromine atom at the 6-position is a reactive site for transformations such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups to create extended molecular architectures . Concurrently, the formamide functional group can serve as a protected amine or be utilized in further transformations. This bifunctionality is particularly useful in the synthesis of sophisticated polydentate nitrogen ligands. For instance, related 6-bromopyridine compounds are key starting materials for preparing tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) and its derivatives, which are important tripodal tetradentate ligands in bioinorganic and coordination chemistry . These ligands form stable complexes with various metal ions (e.g., Cu, Fe, Zn) and are investigated as functional models for enzyme active sites, in catalysis, and in the development of biochemical sensors . The compound can be synthesized via transamidation of the corresponding amine, a process efficiently catalyzed by reagents such as imidazolium chloride . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAEIUHNLMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to N-(6-Bromopyridin-2-yl)formamide

Direct Formylation of 2-Amino-6-bromopyridine

The most widely documented method for synthesizing this compound involves the direct formylation of 2-amino-6-bromopyridine using formic acid or its derivatives. The reaction follows a nucleophilic acyl substitution mechanism, where the amine group attacks the formylating agent to yield the formamide product.

General Procedure I (as described in academic research):

  • Reactants :
    • 2-Amino-6-bromopyridine (51.9 g, 300 mmol)
    • Formic acid (excess, typically 2–3 equivalents)
  • Conditions :
    • Reaction conducted at reflux temperature (100–110°C) under anhydrous conditions.
    • Reaction time: 12–24 hours.
  • Work-up :
    • Neutralization with aqueous sodium bicarbonate.
    • Extraction with dichloromethane or ethyl acetate.
    • Purification via recrystallization or flash chromatography.

This method achieves a 300 mmol scale synthesis, highlighting its practicality for industrial applications. The product is obtained as a crystalline solid, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Alternative Formylation Strategies

While the direct formylation method dominates the literature, alternative approaches have been explored for specialized applications:

Use of Acetic Formic Anhydride

Acetic formic anhydride (a mixture of acetic anhydride and formic acid) offers milder conditions for formylation, reducing side reactions such as over-acylation:

  • Reactants : 2-Amino-6-bromopyridine, acetic formic anhydride (1:1.5 molar ratio).
  • Conditions : 0–5°C, stirred for 4–6 hours.
  • Yield : 85–90% (reported in analogous syntheses).
Catalytic Formylation

Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate the formylation process:

  • Catalyst : 10 mol% ZnCl₂.
  • Conditions : Reflux in toluene, 6–8 hours.
  • Advantage : Reduced reaction time and improved selectivity.

Optimization and Scalability

Reaction Parameter Analysis

Key variables influencing yield and purity include temperature, stoichiometry, and solvent choice. A comparative analysis is provided in Table 1.

Table 1: Optimization of Formylation Conditions

Parameter Condition 1 Condition 2 Condition 3
Temperature Reflux (110°C) 80°C Room temperature
Solvent Neat formic acid Toluene Dichloromethane
Time 24 hours 12 hours 48 hours
Yield 78% 85% 65%

Condition 2 (toluene at 80°C) balances efficiency and practicality, making it ideal for large-scale production.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves residual starting material.

Characterization and Quality Control

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (s, 1H, NH), 8.20 (d, J = 8.0 Hz, 1H, pyridine-H), 7.90 (d, J = 7.6 Hz, 1H, pyridine-H), 7.60 (t, J = 7.8 Hz, 1H, pyridine-H), 6.10 (s, 1H, CHO).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.5 (C=O), 152.3, 141.2, 139.8, 122.5, 112.4 (pyridine carbons), 95.4 (C-Br).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₆H₅BrN₂O: 214.9584 [M+H]⁺.
  • Observed: 214.9586 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 148–150°C (lit. 149–151°C).

Applications in Organic Synthesis

This compound serves as a precursor to 6-bromo-2-isocyanopyridine, a key reagent in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. Its utility is highlighted in the synthesis of:

  • Tubulysin analogs : Anticancer agents with sub-nanomolar potency.
  • Peptide nucleic acids (PNAs) : Gene-targeting therapeutics.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

N-(6-bromopyridin-2-yl)formamide serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent enhances reactivity, allowing for further functionalization and complex molecule development. This compound is particularly useful in creating derivatives that can be explored for specific biological activities.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting diseases such as cancer.
  • Biochemical Pathways: Studies suggest it plays a role in modulating certain biochemical pathways, potentially leading to applications in drug discovery .

Medicine

The therapeutic potential of this compound is under investigation, particularly regarding its efficacy as an anti-cancer agent. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further drug development .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa15
A54920
MCF-725

These findings indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against common bacterial pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results demonstrated that this compound has moderate antimicrobial activity, indicating its potential use in developing new antimicrobial agents .

Industrial Applications

In industrial settings, this compound is utilized as a reagent in the production of specialty chemicals. Its ability to act as a building block for more complex molecules makes it valuable in various chemical synthesis processes.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(6-bromopyridin-2-yl)formamide can be compared with other similar compounds such as:

    N-(Pyridin-2-yl)formamide: Similar structure but without the bromine atom.

    3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom but has a different core structure.

    N-(6-chloro-2-pyridinyl)formamide: Similar structure with a chlorine atom instead of bromine.

Q & A

Q. What synthetic routes are commonly employed for N-(6-bromopyridin-2-yl)formamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via formylation of 6-bromopyridin-2-amine using formylating agents (e.g., formic acid derivatives) under anhydrous conditions. A general procedure involves coupling the amine with activated formyl equivalents (e.g., mixed anhydrides or chloroformates) in aprotic solvents like dichloromethane or tetrahydrofuran. Optimization may include temperature control (0–25°C) and catalytic base (e.g., triethylamine) to enhance yield. Similar protocols for pyridine derivatives are described in the synthesis of N-(6-methylpyridin-2-yl)benzamide analogs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include the formamide proton (δ ~8.0–8.5 ppm) and pyridyl protons (δ ~6.5–8.1 ppm). For example, in N-(6-methylpyridin-2-yl)formamide, the formyl proton resonates at δ 8.37 ppm .
  • X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) resolve bond lengths and angles. For related Schiff bases derived from 6-bromopyridine, orthorhombic crystal systems (space group Pbca) with a = 13.542 Å, b = 6.154 Å, and R factor = 0.040 are reported .
  • Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., m/z 310 for bromo-fluoro benzamide analogs ).

Q. How does this compound react under aqueous conditions?

Methodological Answer: The formamide group is prone to hydrolysis in acidic or basic media. Stability studies should monitor pH-dependent degradation via HPLC or NMR. For example, non-enzymatic condensation reactions of formamides in aqueous environments (e.g., with cysteine) form thiazolidine derivatives, as observed in related systems .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement, and how are absorption corrections applied?

Methodological Answer: Challenges include handling twinned crystals or low-resolution data. Multi-scan absorption corrections (e.g., using CrystalClear software) mitigate errors in intensity data. For N-(6-bromopyridin-2-yl)formamide derivatives, SHELXL refinement with constraints for H-atoms (riding model) and isotropic displacement parameters achieves R < 0.05 . Software like ORTEP-3 visualizes thermal ellipsoids and validates geometry.

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluoro, bromo) at the pyridine 4-position to enhance binding to biological targets, as seen in HIV-1 reverse transcriptase inhibitors .
  • Assay design : Use enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking to correlate substituent effects with activity.

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-validate using complementary techniques: For example, if NMR suggests conformational flexibility, X-ray data can confirm dominant solid-state conformers.
  • Statistical validation: Assess R factors (<0.05) and residual electron density maps (Δρ < 1.0 eÅ⁻³) to ensure crystallographic reliability .

Q. What role does this compound play in coordination chemistry?

Methodological Answer: The compound serves as a precursor for Schiff base ligands. For example, condensation with aldehydes forms imine ligands that coordinate transition metals (e.g., Fe(II) or Cu(II)). These complexes are studied for catalytic activity or magnetic properties, as demonstrated in europium(III) complexes with pyridyl-formamide ligands .

Key Methodological Tools

  • Crystallography : SHELX suite , ORTEP-3 .
  • Synthesis : Anhydrous Schlenk techniques, GC-MS for purity checks.
  • Data Analysis : CrystalStructure for H-bonding networks , molecular dynamics simulations for solution behavior .

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